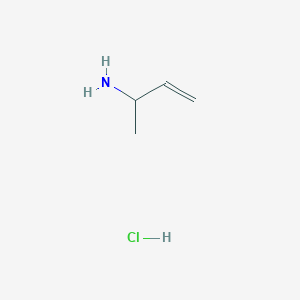

But-3-en-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-3-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for But 3 En 2 Amine Hydrochloride

General Synthesis Strategies of Alkenyl Amines

General synthetic approaches to But-3-en-2-amine (B3051532) focus on the introduction of the amine group onto a four-carbon unsaturated backbone. These methods typically yield a racemic mixture of the final product, which is then converted to its more stable and handleable hydrochloride salt.

Reductive Amination Pathways Utilizing Unsaturated Ketone Precursors

Reductive amination is a widely employed method for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of But-3-en-2-amine, the logical precursor is the α,β-unsaturated ketone, But-3-en-2-one (commonly known as methyl vinyl ketone). The process involves two key steps that are often performed in a single pot: the formation of an imine intermediate followed by its reduction to the target amine. masterorganicchemistry.comlibretexts.org

The reaction begins with the condensation of But-3-en-2-one with an amine source, typically ammonia (B1221849), to form a transient imine. This intermediate is then reduced in situ to yield But-3-en-2-amine. libretexts.org The selection of the reducing agent is critical to the success of the reaction, as it must selectively reduce the imine C=N bond without affecting the C=C double bond or the starting ketone. masterorganicchemistry.com

Several reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild and selectively reduces protonated imines (iminium ions) faster than ketones, especially under weakly acidic conditions (pH 4-5) that favor imine formation. wikipedia.orgmasterorganicchemistry.com Another effective reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic than NaBH₃CN and also highly effective for reductive aminations. masterorganicchemistry.com Standard sodium borohydride (NaBH₄) can also be used, but it requires careful control of reaction conditions, as it can also reduce the starting ketone. libretexts.org Catalytic hydrogenation over a metal catalyst like nickel is another viable, though potentially less selective, option. wikipedia.orglibretexts.org

Table 1: Common Reducing Agents for Reductive Amination of But-3-en-2-one

| Reducing Agent | Chemical Formula | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, weakly acidic pH (4-5) | Selective for imines over ketones; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Less toxic alternative to NaBH₃CN, moisture sensitive. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can reduce the starting ketone; requires imine formation to be complete before addition. libretexts.org |

| Catalytic Hydrogenation | H₂/Catalyst | Nickel, Platinum, or Palladium catalyst | May also reduce the C=C double bond if conditions are not optimized. wikipedia.org |

Nucleophilic Substitution Approaches to Introduce the Amine Functionality

An alternative route to But-3-en-2-amine involves the nucleophilic substitution of a suitable alkyl halide precursor. In this approach, a halogen atom on the butenyl chain is displaced by an amino group. A common precursor for this synthesis would be 3-chloro-1-butene or 3-bromo-1-butene. The reaction is typically carried out by treating the alkyl halide with ammonia (ammonolysis), which acts as the nucleophile. studymind.co.uk

The mechanism involves the lone pair of electrons on the nitrogen atom of ammonia attacking the electrophilic carbon atom bonded to the halogen, displacing the halide ion. studymind.co.uk This initial reaction forms the ammonium (B1175870) salt, from which the free amine can be liberated by a subsequent acid-base reaction.

A significant drawback of this method is the potential for over-alkylation. libretexts.orgchemguide.co.uk The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. chemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. studymind.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used, which, by Le Châtelier's principle, shifts the equilibrium towards the desired product. studymind.co.ukchemguide.co.uk

Table 2: Products of Nucleophilic Substitution of a Halogenated Butene with Ammonia

| Reactant Ratio | Major Product(s) | Minor Product(s) |

|---|---|---|

| Large excess of Ammonia | But-3-en-2-amine (Primary Amine) | Di(but-3-en-2-yl)amine (Secondary Amine) |

Conversion of But-3-en-2-amine Free Base to its Hydrochloride Salt

The But-3-en-2-amine synthesized via the methods above is a free base. For ease of handling, purification, and storage, it is often converted into its hydrochloride salt. Amine salts are typically crystalline solids that are more stable and less odorous than their volatile free base counterparts.

The conversion is a straightforward acid-base reaction. The free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethanol, or dioxane. A solution of hydrogen chloride (HCl) in the same or a compatible solvent, or anhydrous HCl gas, is then added to the amine solution. The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. The solid salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Stereoselective and Asymmetric Synthetic Routes

But-3-en-2-amine possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-But-3-en-2-amine and (S)-But-3-en-2-amine. For applications where a single enantiomer is required, stereoselective and asymmetric synthetic methods must be employed.

Chiral Catalyst-Mediated Enantioselective Amination

Asymmetric synthesis of chiral amines can be achieved through the catalytic hydrogenation of imines using transition metal complexes with chiral ligands. nih.govacs.org This strategy is an extension of the reductive amination pathway, where the reduction of the achiral imine intermediate (formed from But-3-en-2-one and an amine source) is performed in a way that selectively produces one enantiomer over the other.

The key to this enantioselectivity is the use of a chiral catalyst, often based on metals like rhodium, iridium, or ruthenium, coordinated to a chiral phosphine or diamine ligand. nih.govacs.org The chiral environment created by the catalyst complex forces the hydrogenation to occur preferentially from one face of the imine, leading to an excess of one enantiomer in the product.

Another powerful approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). researchgate.net In this method, the achiral ketone (But-3-en-2-one) is first condensed with an enantiopure tBS to form a chiral N-sulfinylimine. The stereocenter on the sulfinyl group directs the subsequent nucleophilic addition (e.g., reduction by a hydride reagent) to one face of the C=N double bond with high diastereoselectivity. The final step involves the acidic cleavage of the N-S bond to release the chiral primary amine hydrochloride. orgsyn.org

Chemoenzymatic Transformations (e.g., Amine Transaminases from Allylic Alcohols or Ketones)

Biocatalysis offers a highly efficient and environmentally friendly route to enantiomerically pure amines. Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.orgresearchgate.net

For the synthesis of But-3-en-2-amine, an ATA can be used to catalyze the asymmetric amination of the prochiral ketone, But-3-en-2-one. frontiersin.org The reaction requires an amine donor, such as isopropylamine or alanine. A significant advantage of this method is the high enantioselectivity often exhibited by these enzymes. diva-portal.org Furthermore, both (R)- and (S)-selective ATAs are available, allowing for the synthesis of either enantiomer of the target amine by selecting the appropriate enzyme. diva-portal.org

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely employed method for separating a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent. This process leverages the different reaction rates of the two enantiomers, resulting in an enriched sample of the less reactive enantiomer. nih.gov Enzymatic kinetic resolution, in particular, is a powerful tool due to the high stereoselectivity of enzymes like lipases. wikipedia.orgorganic-chemistry.org

Lipases are frequently used to catalyze the acylation of amines, where one enantiomer is selectively converted to an amide, allowing for the separation of the unreacted, enantiomerically enriched amine. organic-chemistry.orgmdpi.com Dynamic kinetic resolution (DKR) is an advanced form of this technique where the non-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single, desired enantiomer. wikipedia.orgmdpi.com This often involves a combination of an enzyme and a metal catalyst for racemization. semanticscholar.orgnih.gov

Table 1: General Parameters in Lipase-Catalyzed Kinetic Resolution of Amines

| Parameter | Description | Common Examples |

| Enzyme | Biocatalyst that selectively acylates one enantiomer. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) |

| Acyl Donor | Reagent that provides the acyl group for amidation. | Ethyl acetate, Vinyl acetate, Isopropyl acetate |

| Solvent | Medium for the reaction; can influence enzyme activity and selectivity. | Toluene, Diisopropyl ether, Tetrahydrofuran (THF) |

| Temperature | Affects reaction rate and enzyme stability. | Typically 25-50 °C |

Note: This table represents general conditions for amine resolution; specific data for But-3-en-2-amine hydrochloride is not available.

Organocatalytic Approaches for Stereocontrol

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, avoiding the use of metal catalysts. nih.govyoutube.com For the synthesis of chiral amines, bifunctional organocatalysts, such as those based on thiourea and a primary or secondary amine, have proven effective. rsc.orgrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and the formation of reactive intermediates like enamines or iminium ions. rsc.orgyoutube.com

Chiral primary amines, often derived from natural sources like Cinchona alkaloids or amino acids, can catalyze a wide array of reactions to produce enantiomerically enriched products. rsc.org The catalyst's structure can be fine-tuned to achieve high stereocontrol in reactions like Michael additions or Mannich reactions, which can be pathways to construct chiral amine frameworks. rsc.orgresearchgate.net

Table 2: Common Classes of Organocatalysts for Chiral Amine Synthesis

| Catalyst Class | Mode of Activation | Typical Reactions |

| Chiral Primary Amines | Enamine or Iminium ion formation | Michael addition, Aldol reaction, Mannich reaction |

| Chiral Phosphoric Acids | Brønsted acid catalysis, H-bonding | Hydroamination, Pictet-Spengler reaction |

| Bifunctional (Thio)ureas | H-bonding activation of electrophile and/or nucleophile | Aza-Henry reaction, Michael addition |

| Cinchona Alkaloids | Multiple modes including H-bonding and nucleophilic catalysis | Conjugate addition, Cycloadditions |

Note: This table lists general organocatalytic strategies; their specific application to the synthesis of But-3-en-2-amine has not been reported.

Multi-Component Reactions Leading to But-3-en-2-amine Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. wikipedia.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity and are often used in the synthesis of peptide-like structures. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ugi four-component reaction (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgsemanticscholar.org The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-hydroxy carboxamide. wikipedia.orgorganic-chemistry.org While these reactions are versatile for creating amine-containing scaffolds, there is no documented use of these methods to specifically construct the But-3-en-2-amine framework.

Synthetic Considerations for Yield Optimization and Scale-Up

Optimizing a chemical synthesis for yield and preparing it for large-scale production involves a systematic study of various reaction parameters. researchgate.net Key factors include catalyst loading, reaction concentration, temperature, solvent choice, and the stoichiometry of reactants. nih.gov For the synthesis of a hydrochloride salt of an amine, the final acidification and isolation steps are also critical. This may involve treating the free amine with hydrochloric acid in a suitable solvent to precipitate the desired salt.

Process optimization aims to develop a robust, safe, and economical procedure. enamine.net This includes minimizing side reactions, simplifying purification procedures, and ensuring the process is reproducible. nih.gov For industrial applications, factors like the cost and availability of raw materials, catalyst recyclability, and waste management are paramount. nih.govenamine.net Without specific literature on the synthesis of But-3-en-2-amine hydrochloride, any discussion on its scale-up remains general. Standard procedures for amine synthesis would involve reaction monitoring (e.g., by GC or NMR), followed by extraction, purification (e.g., distillation or chromatography), and finally, salt formation and isolation. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of But 3 En 2 Amine Hydrochloride

Reactivity of the Alkene Moiety

The carbon-carbon double bond in But-3-en-2-amine (B3051532) is susceptible to attack by electrophiles and can participate in various addition and cycloaddition reactions. The proximity of the chiral center at the C2 position can also influence the stereochemical outcome of these reactions.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new σ-bonds. wikipedia.orglibretexts.org The reaction is initiated by an electrophile (E+) that bonds to one of the carbons of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.org

For an unsymmetrical alkene like but-3-en-2-amine, the regioselectivity of the addition is typically governed by Markovnikov's rule. This rule states that the electrophile (usually a proton) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of but-3-en-2-amine, the addition of a proton to C4 would generate a secondary carbocation at C3, which is more stable than the primary carbocation that would form from proton addition to C3.

Typical electrophilic addition reactions include:

Hydrohalogenation: Reaction with hydrogen halides (HX) like HBr or HCl.

Hydration: Acid-catalyzed addition of water to form an alcohol.

Halogenation: Addition of halogens (X₂) like Br₂ or Cl₂.

The mechanism involves the attack of the alkene's π-electrons on the electrophile, followed by the capture of the resulting carbocation by the nucleophile. libretexts.orglibretexts.org

| Reaction Type | Reagent(s) | Expected Major Product |

| Hydrohalogenation | HBr | 3-Bromo-butan-2-amine |

| Hydration | H₂O, H₂SO₄ (catalyst) | Butane-2,3-diol (after reaction of both functional groups under forcing conditions) or 4-aminobutan-2-ol |

| Halogenation | Br₂ | 3,4-Dibromo-butan-2-amine |

Hydrogenation and Other Reduction Pathways

The alkene moiety can be reduced to an alkane through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is typically carried out under pressure and results in the saturation of the carbon-carbon double bond to yield the corresponding alkane derivative. For But-3-en-2-amine hydrochloride, this process would yield Butan-2-amine hydrochloride.

| Reaction Type | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Butan-2-amine hydrochloride |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org

In this context, the alkene moiety of But-3-en-2-amine can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Conversely, the electron-donating nature of the amine group in but-3-en-2-amine would make it a less reactive dienophile in a normal-electron-demand Diels-Alder reaction. However, it could potentially participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. wikipedia.orgorganic-chemistry.org The reaction proceeds via a concerted mechanism, where all bond-making and bond-breaking occurs in a single step. libretexts.org

| Reaction Type | Reactants | Product Type |

| Diels-Alder [4+2] Cycloaddition | But-3-en-2-amine (Dienophile) + Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

Olefin Metathesis Reactions

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes based on ruthenium or molybdenum, such as Grubbs' or Schrock catalysts. wikipedia.orgharvard.edu This reaction has broad applications in organic synthesis. libretexts.org

The terminal alkene of But-3-en-2-amine could theoretically participate in several types of olefin metathesis:

Cross-Metathesis (CM): Reaction with another alkene to produce a new, substituted alkene.

Ring-Closing Metathesis (RCM): If the molecule contains another double bond, it can undergo intramolecular cyclization.

Ring-Opening Metathesis Polymerization (ROMP): If reacted with a cyclic alkene, it can act as a chain-terminating agent.

The Chauvin mechanism is widely accepted for this transformation, involving the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org The presence of the amine functional group can sometimes be problematic as it may coordinate to the metal catalyst and inhibit its activity. However, many modern catalysts exhibit good functional group tolerance. harvard.edunih.gov

| Metathesis Type | Reaction Partner | Potential Outcome |

| Cross-Metathesis | R-CH=CH₂ | R-CH=CH-CH(CH₃)NH₂·HCl |

| Self-Metathesis | Another molecule of But-3-en-2-amine | Hex-4-ene-2,5-diamine dihydrochloride + Ethylene |

Reactivity of the Amine Moiety

The primary amine group in But-3-en-2-amine hydrochloride is a key site of reactivity. To act as a nucleophile, the hydrochloride salt must first be neutralized with a base to liberate the free amine, which has a lone pair of electrons on the nitrogen atom. msu.edu

Nucleophilic Reactions with Electrophiles (e.g., Acylation, Alkylation)

Once deprotonated, the primary amine is a potent nucleophile and can react with a wide range of electrophiles. msu.edu

Acylation: This is the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide. ncert.nic.inthieme-connect.de The reaction is a nucleophilic acyl substitution. A base, often a non-nucleophilic amine like pyridine or triethylamine, is typically added to neutralize the HCl produced during the reaction with an acid chloride. ncert.nic.in

Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, to form a more substituted amine. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism. msu.edu A significant drawback of this reaction is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Electrophilic Reagent | Product Class |

| Acylation | Acetyl chloride (CH₃COCl) | N-(1-methyl-2-propenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-but-3-en-2-amine (and further alkylated products) |

Formation of Imines and Enamines with Carbonyl Compounds

As a primary amine, But-3-en-2-amine reacts with aldehydes and ketones to form imines, also known as Schiff bases. The hydrochloride salt itself is not nucleophilic, as the nitrogen lone pair is protonated. For the reaction to proceed, the equilibrium must be shifted to favor the free amine, typically by the addition of a mild base or by operating in a pH-controlled environment.

The reaction is generally acid-catalyzed and proceeds through a well-established mechanism involving two main stages:

Nucleophilic Addition: The neutral amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then expels the water molecule, forming a resonance-stabilized C=N double bond. The resulting positively charged species is known as an iminium ion. Deprotonation of the nitrogen yields the final, neutral imine product.

Because But-3-en-2-amine is a primary amine (RNH₂), it leads to the formation of an imine. Secondary amines (R₂NH) react similarly to form an iminium ion, but since there is no second proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon to form an enamine.

Figure 1. General reaction scheme for imine formation from But-3-en-2-amine and a generic ketone.

| Reactant Type | Product | Key Intermediate | Required Amine |

| Aldehyde/Ketone | Imine | Iminium Ion | Primary (e.g., But-3-en-2-amine) |

| Aldehyde/Ketone | Enamine | Iminium Ion | Secondary |

Oxidation Reactions of the Amine Group

The primary amine group of But-3-en-2-amine is susceptible to oxidation by various reagents. The nature of the product depends heavily on the oxidant used and the reaction conditions.

Oxidative Dehydrogenation to Nitriles: A common transformation for primary amines is the oxidation to nitriles. This can be achieved using various catalytic systems, such as copper catalysts with molecular oxygen as the oxidant. This process involves the loss of two hydrogen atoms from the amine and two from the alpha-carbon.

Formation of Imines and Oximes: Milder oxidation can lead to the formation of an imine if a suitable coupling partner is available or through self-condensation. Reaction with reagents like hydroxylamine can also be considered a type of redox process leading to oxime formation.

Wacker-Type Oxidation: In allylic amines, the alkene functionality presents an alternative site for oxidation. For instance, palladium-catalyzed Wacker-type oxidations can convert the terminal alkene into a methyl ketone. The chemoselectivity of this reaction (alkene vs. amine oxidation) often requires the amine to be protected (e.g., as an amide or carbamate) to prevent catalyst inhibition and undesired side reactions at the nitrogen atom. nih.gov

| Oxidizing System | Potential Product from Amine Group | Potential Product from Alkene Group |

| Cu-catalyst / O₂ | Nitrile | - |

| Mild Oxidants | Imine (transient) | - |

| Pd(II) / O₂ (Wacker) | - (if protected) | Methyl Ketone nih.gov |

| SeO₂ (Riley Oxidation) | - | Allylic Alcohol wikipedia.org |

Protonation and Deprotonation Equilibrium of the Hydrochloride Salt

But-3-en-2-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). In aqueous solution, it exists in a pH-dependent equilibrium with its conjugate base, the free But-3-en-2-amine.

R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻

The position of this equilibrium is dictated by the pKa of the protonated amine (the ammonium ion) and the pH of the solution. The pKa of a typical primary alkylammonium ion is around 10-11. pressbooks.pub

At low pH (pH < pKa): The equilibrium lies far to the left. The amine exists predominantly in its protonated, water-soluble ammonium form (R-NH₃⁺).

At pH = pKa: The concentrations of the protonated amine and the free amine are equal.

At high pH (pH > pKa): The equilibrium shifts to the right. The amine exists primarily in its neutral, free base form (R-NH₂), which is less soluble in water but soluble in organic solvents. washington.edustackexchange.com

This equilibrium is crucial for its reactivity. As discussed, the nucleophilic reactions of the amine, such as imine formation or acylation, require the presence of the free amine form. Therefore, reaction conditions are often buffered or include a base to neutralize the HCl and shift the equilibrium towards the reactive, unprotonated species. drughunter.com

| pH Condition | Dominant Species | Chemical Character |

| pH < 9 | But-3-en-2-ammonium ion (C₄H₈NH₃⁺) | Acidic, Water-Soluble |

| pH ≈ 10-11 | Equal concentrations of ion and free base | Buffer Region |

| pH > 12 | But-3-en-2-amine (C₄H₈NH₂) | Basic, Organo-Soluble |

Mechanistic Investigations of Key Transformations

Exploration of Reaction Intermediates (e.g., Iminium Ions)

The iminium ion is a central intermediate in the reaction of But-3-en-2-amine with carbonyl compounds. It is formed after the initial addition of the amine to the carbonyl and subsequent elimination of water. The iminium ion is characterized by a positively charged, sp²-hybridized nitrogen atom double-bonded to a carbon.

This intermediate is significantly more electrophilic than the starting carbonyl compound, making it susceptible to attack by nucleophiles. In the context of imine formation, the final step is the deprotonation of the nitrogen atom by a base to yield the neutral imine. However, the high reactivity of iminium ions is exploited in many other synthetic transformations, such as the Mannich and Pictet-Spengler reactions, where they are trapped by other nucleophiles.

Figure 2. The structure of the iminium ion intermediate formed from But-3-en-2-amine and a generic ketone.

Stereochemical Outcomes and Diastereoselectivity Studies

But-3-en-2-amine is a chiral molecule, possessing a stereocenter at the C2 position. This inherent chirality can influence the stereochemical outcome of its reactions, a principle known as substrate-controlled diastereoselectivity. wikipedia.org When the amine reacts to form a new stereocenter, the pre-existing center can direct the approach of reagents, leading to a preferential formation of one diastereomer over another.

For example, if the imine formed from a chiral aldehyde and But-3-en-2-amine is subsequently reduced, a new stereocenter is created. The original stereocenter on the amine fragment can sterically hinder one face of the C=N double bond, forcing the hydride reagent to attack from the less hindered face. This results in one diastereomer of the product amine being formed in excess.

While specific diastereoselectivity studies on But-3-en-2-amine hydrochloride are not widely documented in introductory literature, the principles of asymmetric induction are well-established for chiral allylic amines. nih.govresearchgate.net The stereochemical outcome is governed by factors such as:

Steric Hindrance: The relative size of the substituents around the existing stereocenter and the reacting center.

Chelation Control: The ability of a metal catalyst or reagent to coordinate to both the amine and another functional group, locking the molecule into a rigid conformation that directs the reaction.

Electronic Effects: Attractive or repulsive electronic interactions within the transition state.

The development of stereoselective reactions involving chiral amines is a significant area of research, enabling the synthesis of complex, optically pure molecules like pharmaceuticals and natural products. umn.eduacs.org

Compatibility and Chemoselectivity of Functional Groups

The presence of both a primary amine and a terminal alkene makes chemoselectivity a key consideration in the reactions of But-3-en-2-amine. Different reagents will selectively target one functional group over the other.

Amine-Selective Reactions: Reagents that are electrophilic and react preferentially with nucleophiles will target the amine. Examples include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction typically requires the amine to be in its free base form.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Imine Formation: Reaction with aldehydes and ketones, as discussed above.

Alkene-Selective Reactions: Reagents that participate in electrophilic addition or other reactions characteristic of C=C double bonds will target the alkene. Examples include:

Halogenation: Addition of Br₂ or Cl₂ across the double bond.

Hydroboration-Oxidation: Addition of a borane followed by oxidation to yield an anti-Markovnikov alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Hydrogenation: Catalytic reduction of the double bond to an alkane.

Achieving selectivity often depends on the careful choice of reagents and reaction conditions. For instance, to perform an alkene modification without affecting the amine, the amine group is often "protected" by converting it into a less reactive functional group, such as an amide or carbamate. The protecting group can then be removed in a later step to regenerate the amine. Conversely, to react the amine in the presence of the alkene, one would choose conditions that are specific for amine reactivity and mild enough not to affect the C=C bond.

Advanced Spectroscopic Characterization and Structural Elucidation of But 3 En 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial relationships within the But-3-en-2-amine (B3051532) hydrochloride molecule can be assembled.

The ¹H NMR spectrum of But-3-en-2-amine hydrochloride provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The presence of the hydrochloride salt influences the chemical shift of protons near the amine group due to the electron-withdrawing effect of the positively charged ammonium (B1175870) ion. Protons on carbons adjacent to electronegative atoms, like the protonated amine, are deshielded and appear at a lower field (higher ppm value) libretexts.orglibretexts.org.

The vinyl group protons exhibit characteristic chemical shifts in the range of 4.5-6.5 ppm libretexts.orglibretexts.orgwvu.edu. The presence of a chiral center at C2 renders the terminal vinyl protons (H4a and H4b) diastereotopic, meaning they are chemically non-equivalent and can exhibit different chemical shifts and coupling constants to H3 jove.com. The splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons weebly.comchemistrysteps.comhw.ac.uk. For instance, the methine proton at C2 would be expected to appear as a complex multiplet due to coupling with the methyl protons and the vinyl proton at C3.

Table 1: Predicted ¹H NMR Data for But-3-en-2-amine Hydrochloride

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | 1.3 - 1.5 | Doublet | 6.5 - 7.5 |

| H2 (CH) | 3.5 - 3.8 | Multiplet | - |

| H3 (=CH) | 5.8 - 6.1 | Multiplet | - |

| H4a (=CH₂) | 5.2 - 5.4 | Doublet of Doublets | J(trans) = 16.0 - 18.0, J(gem) = 1.0 - 2.0 |

| H4b (=CH₂) | 5.0 - 5.2 | Doublet of Doublets | J(cis) = 9.0 - 11.0, J(gem) = 1.0 - 2.0 |

| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | - |

Note: Data are predicted based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Generally, carbons attached to electronegative atoms like nitrogen are deshielded and appear at higher chemical shifts libretexts.orgyoutube.com. The sp²-hybridized carbons of the vinyl group are found in the downfield region of the spectrum, typically between 100 and 150 ppm libretexts.orgdocbrown.info. The chemical shifts of the carbon atoms in But-3-en-2-amine hydrochloride are influenced by their hybridization and the inductive effects of the protonated amino group.

Table 2: Predicted ¹³C NMR Data for But-3-en-2-amine Hydrochloride

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃) | 18 - 25 |

| C2 (CH) | 50 - 60 |

| C3 (=CH) | 135 - 145 |

| C4 (=CH₂) | 115 - 125 |

Note: Data are predicted based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between H1 and H2, H2 and H3, and H3 with H4a and H4b sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms columbia.edu. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at ~55 ppm would show a correlation to the proton signal at ~3.6 ppm, confirming this as the C2-H2 pair.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds researchgate.netscience.gov. This can be particularly useful for confirming stereochemistry in chiral molecules.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For But-3-en-2-amine hydrochloride (C₄H₁₀ClN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ (the cation C₄H₁₀N⁺) can be calculated with high accuracy. The monoisotopic mass of But-3-en-2-amine is 71.0735 u. Therefore, the protonated species would have a calculated exact mass of 72.0813 u. The monoisotopic mass of the entire salt is approximately 107.0501770 g/mol guidechem.com.

Table 3: High-Resolution Mass Spectrometry Data for But-3-en-2-amine

| Ion | Calculated Exact Mass (m/z) |

| [C₄H₁₀N]⁺ | 72.0813 |

The experimentally determined exact mass from an HRMS analysis would be compared to this calculated value. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. In an LC-MS analysis of But-3-en-2-amine hydrochloride, the compound would first be separated from any impurities on an HPLC column. The eluent is then introduced into the mass spectrometer, which would confirm the presence of the ion with the expected mass-to-charge ratio (m/z = 72.0813 for the protonated amine) at the retention time of the main peak reddit.comresearchgate.netchromforum.org. This provides a robust confirmation of both the identity and purity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For But-3-en-2-amine hydrochloride, the key functional groups are the ammonium (-NH3+), alkene (C=C), and aliphatic C-H bonds.

The formation of the hydrochloride salt from the primary amine results in the protonation of the amino group to form an ammonium salt (R-NH3+ Cl-). This transformation has a profound and readily observable effect on the IR spectrum. The characteristic absorption bands for But-3-en-2-amine hydrochloride are predicted based on the known spectral regions for its constituent functional groups.

A comprehensive analysis of the IR spectrum allows for the unambiguous identification of the key structural features of the molecule. The presence of the broad and intense N-H stretching bands, coupled with the characteristic alkene and aliphatic C-H and C=C stretching and bending vibrations, provides strong evidence for the structure of But-3-en-2-amine hydrochloride.

Table 1: Characteristic Infrared Absorption Bands for But-3-en-2-amine Hydrochloride

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Alkene (=C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Alkane (-C-H) | Medium-Strong |

| 1650 - 1600 | C=C Stretch | Alkene (C=C) | Medium, Sharp |

| 1625 - 1560 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | Medium |

| 1550 - 1500 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | Medium |

| 1470 - 1430 | C-H Bend | Alkane (-CH₃, -CH₂) | Medium |

| 1000 - 900 | =C-H Bend (Out-of-plane) | Alkene (Vinyl group) | Strong |

Note: The data in this table is based on established correlations for the respective functional groups and may vary slightly in experimental spectra of But-3-en-2-amine hydrochloride.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation)

But-3-en-2-amine hydrochloride possesses a chiral center at the C2 carbon, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-But-3-en-2-amine hydrochloride and (S)-But-3-en-2-amine hydrochloride. These enantiomers exhibit identical physical properties such as melting point and solubility, but they differ in their interaction with plane-polarized light.

Chiroptical spectroscopy, specifically polarimetry, is the primary technique used to measure this difference in interaction, which is known as optical rotation. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is defined as the observed rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature, for a solution of a given concentration and path length. The enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The enantiomeric purity of a sample of But-3-en-2-amine hydrochloride can be determined by measuring its optical rotation and comparing it to the known specific rotation of the pure enantiomer. Enantiomeric excess (ee), a measure of the purity, is calculated using the formula:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed optical rotation of zero.

While the principles of optical rotation are well-established for assessing the enantiomeric purity of chiral compounds like But-3-en-2-amine hydrochloride, specific experimental values for the optical rotation of its enantiomers were not available in the public domain at the time of this writing. The determination of these values would require the synthesis and separation of the individual (R) and (S) enantiomers, followed by polarimetric analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For But-3-en-2-amine hydrochloride, a single-crystal X-ray diffraction study would provide an unambiguous assignment of the (R) or (S) configuration of a given enantiomerically pure crystal.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

A crystallographic analysis of But-3-en-2-amine hydrochloride would yield a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecular geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular Interactions: Information on hydrogen bonding and other non-covalent interactions that govern the packing of molecules in the crystal lattice.

Crucially, for a chiral molecule, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenter without the need for a reference to a known chiral center.

Despite the power of this technique, a search of crystallographic databases revealed no publicly available crystal structure for But-3-en-2-amine hydrochloride. The determination of its crystal structure would require the growth of single crystals of suitable quality, followed by data collection and structure solution and refinement.

Table 2: Hypothetical X-ray Crystallographic Data Table for But-3-en-2-amine Hydrochloride

| Parameter | Value |

| Chemical Formula | C₄H₁₀ClN |

| Formula Weight | 107.58 |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The values are listed as "To be determined" as no experimental data has been published.

Computational and Theoretical Investigations of But 3 En 2 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a widely used tool for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

DFT calculations can elucidate the electronic structure and bonding characteristics of the but-3-en-2-ammonium cation. An analysis of the molecular orbitals (HOMO and LUMO) would reveal the regions of highest electron density and susceptibility to electrophilic and nucleophilic attack, respectively. The distribution of electron density and the nature of the chemical bonds (covalent, ionic) within the molecule, including the interaction with the chloride counter-ion, can be quantitatively described.

For instance, a Natural Bond Orbital (NBO) analysis could be performed to understand the hybridization of the atoms and the delocalization of electron density. This would provide insights into the stability of the molecule arising from hyperconjugative interactions.

Hypothetical Electronic Properties of But-3-en-2-ammonium Cation from DFT Calculations:

| Property | Predicted Value (Illustrative) | Description |

| HOMO Energy | -8.5 eV | The energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

| NBO Charge on Nitrogen | -0.6 e | The calculated partial charge on the nitrogen atom, indicating its electron-rich character and the polarity of the N-H and N-C bonds. |

| NBO Charge on Chloride | -0.9 e | The calculated partial charge on the chloride ion, confirming its anionic character and electrostatic interaction with the ammonium (B1175870) cation. |

The presence of a rotatable bond between the second and third carbon atoms in the but-3-en-2-ammonium cation allows for different spatial arrangements of its atoms, known as conformations. DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating this bond, thereby identifying the most stable conformers (energy minima) and the transition states connecting them.

This analysis provides a detailed energy landscape, revealing the relative energies of different conformations and the energy barriers to their interconversion. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Illustrative Relative Energies of But-3-en-2-ammonium Cation Conformers:

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Staggered (Gauche) | 60° | 0.0 | 65 |

| Eclipsed | 120° | 3.5 | 5 |

| Staggered (Anti) | 180° | 0.8 | 30 |

A significant application of DFT is the prediction of spectroscopic properties, which can be used to interpret experimental spectra. For But-3-en-2-amine (B3051532) hydrochloride, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule and confirm its structure.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for accurate NMR chemical shift predictions.

Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H on C1 | 5.85 | 5.82 |

| H on C2 | 3.60 | 3.55 |

| H on C3 | 5.30 | 5.28 |

| H on C4 (CH₃) | 1.35 | 1.32 |

| H on N (NH₃⁺) | 8.50 | 8.45 |

DFT can be utilized to model the reaction pathways of But-3-en-2-amine hydrochloride in various chemical transformations. By calculating the energies of reactants, products, and intermediates, a reaction profile can be constructed. A key aspect of this modeling is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. This approach can be used to study, for example, the mechanism of a potential isomerization or decomposition reaction of the but-3-en-2-ammonium cation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. ulisboa.pt In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For But-3-en-2-amine hydrochloride, MD simulations could be performed in a solvent, such as water, to investigate its solvation structure and dynamic interactions with the surrounding solvent molecules. This would reveal information about the hydration shell around the ammonium group and the chloride ion, as well as the dynamics of hydrogen bonding between the cation and water molecules. Such simulations are valuable for understanding the behavior of the compound in a biological or chemical environment.

Theoretical Studies on Acid-Base Properties and Protonation States

The basicity of an amine is a fundamental chemical property. libretexts.orgchemguide.co.uk Theoretical methods can be used to predict the pKa of But-3-en-2-amine. This is typically done by calculating the Gibbs free energy change for the protonation reaction in solution. The pKa value indicates the strength of the amine as a base, with a higher pKa corresponding to a stronger base. libretexts.orgmasterorganicchemistry.com

Computational models can also be used to study the different protonation states of the molecule. In the case of But-3-en-2-amine hydrochloride, the nitrogen atom is protonated, forming an ammonium salt. Theoretical calculations can confirm the stability of this protonated state in different environments and predict the proton affinity of the corresponding free amine. The lone pair of electrons on the nitrogen atom in the free amine acts as a proton acceptor, a characteristic feature of Brønsted-Lowry bases. libretexts.orgchemguide.co.uk

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their activities, including chemical reactivity. science24.com For But-3-en-2-amine hydrochloride, while specific QSAR studies predicting its general chemical reactivity are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand and predict its behavior based on its molecular structure. Such models are crucial in computational chemistry for anticipating the reactivity of novel compounds without the need for extensive empirical testing. core.ac.uk

The development of a QSAR model for the chemical reactivity of But-3-en-2-amine hydrochloride would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and electronic properties. The reactivity of an amine like But-3-en-2-amine is largely governed by the nucleophilicity of the nitrogen atom, which is influenced by steric and electronic factors within the molecule.

A hypothetical QSAR study for a series of unsaturated amines, including But-3-en-2-amine, would aim to establish a mathematical relationship between these descriptors and a measured reactivity parameter, such as the rate constant of a specific reaction. The general form of a QSAR model can be expressed as:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Detailed research findings from analogous QSAR studies on amines suggest that a combination of constitutional, topological, and quantum-chemical descriptors would be pertinent for predicting the reactivity of But-3-en-2-amine hydrochloride.

Key Molecular Descriptors for Reactivity Prediction:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms. Examples include the Kier & Hall connectivity indices and the Balaban J index, which can provide insights into the degree of branching and shape of the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic properties of the molecule. For an amine, key descriptors would include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This is often correlated with the electron-donating ability of a molecule. A higher EHOMO value generally suggests a greater nucleophilicity and thus higher reactivity towards electrophiles.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This relates to the electron-accepting ability of a molecule. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Charge on the Nitrogen Atom: A more negative partial charge on the nitrogen atom would imply a greater electron density, leading to enhanced nucleophilicity.

Dipole Moment: This can influence the interaction of the molecule with polar reagents and solvents.

Hypothetical QSAR Data for Unsaturated Amines:

To illustrate the application of QSAR in predicting the chemical reactivity of But-3-en-2-amine and related compounds, the following interactive data table presents a hypothetical dataset. This table includes a selection of molecular descriptors and a hypothetical reactivity parameter (log k) for a series of unsaturated amines.

| Compound | Molecular Weight ( g/mol ) | EHOMO (eV) | Partial Charge on N | log k (Reactivity) |

| But-3-en-2-amine | 71.12 | -8.95 | -0.35 | 1.2 |

| Allylamine | 57.09 | -9.10 | -0.38 | 1.0 |

| Pent-4-en-2-amine | 85.15 | -8.90 | -0.36 | 1.3 |

| 3-Methylbut-3-en-2-amine | 85.15 | -8.85 | -0.34 | 1.4 |

Note: The data in this table is hypothetical and for illustrative purposes only. EHOMO and Partial Charge on N are representative values that would be obtained from quantum-chemical calculations.

In a typical QSAR study, a statistical method such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to derive a mathematical equation linking these descriptors to the observed reactivity. The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques. Such a model could then be used to predict the reactivity of other, untested unsaturated amines, thereby guiding synthetic efforts and providing insights into reaction mechanisms.

Applications of But 3 En 2 Amine Hydrochloride in Organic Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Construction

As a synthetic building block, But-3-en-2-amine (B3051532) hydrochloride offers two reactive sites: the nucleophilic primary amine and the alkene group capable of undergoing various addition reactions. In principle, these functionalities allow for its incorporation into more complex molecular architectures.

Precursor in Heterocyclic Synthesis (e.g., Thiazoles, Imidazoles)

The synthesis of heterocyclic compounds such as thiazoles and imidazoles often involves the reaction of a bifunctional precursor with a suitable cyclizing agent. For instance, the Hantzsch thiazole (B1198619) synthesis typically utilizes an α-haloketone and a thioamide. While primary amines are known to be precursors for thioamides, and could thus potentially be used to generate a necessary reagent in situ, there is no specific literature found that documents the use of But-3-en-2-amine hydrochloride in this capacity for the synthesis of thiazoles.

Similarly, imidazole (B134444) synthesis can be achieved through various methods, such as the Debus synthesis, which involves a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. The primary amine of But-3-en-2-amine hydrochloride could theoretically participate in such a reaction. However, no specific examples of its use to form an imidazole ring have been identified in the reviewed literature.

Scaffolds for Natural Product and Analogue Synthesis

The term "scaffold" in medicinal chemistry and natural product synthesis refers to a core molecular framework upon which various functional groups can be appended to create a library of related compounds. The simple four-carbon backbone of But-3-en-2-amine hydrochloride, with its amine and alkene functionalities, could hypothetically serve as a rudimentary scaffold. For example, the amine could be acylated or alkylated, and the double bond could be functionalized through reactions like hydroboration-oxidation, epoxidation, or metathesis to introduce further diversity. Despite this theoretical potential, there is a lack of documented instances where But-3-en-2-amine hydrochloride has been explicitly used as a foundational scaffold for the synthesis of natural products or their analogues.

Intermediate in Multi-step Organic Synthesis Sequences

An intermediate in a multi-step synthesis is a compound that is formed in one step and then consumed in a subsequent step to generate the final product. Given its reactive functionalities, But-3-en-2-amine hydrochloride could logically function as an intermediate. For example, the amine could be protected, the alkene functionalized, and then the amine deprotected for further reaction. This would allow for the sequential manipulation of the two functional groups. However, a review of the available literature does not provide specific, well-documented examples of multi-step synthetic sequences where But-3-en-2-amine hydrochloride is a key intermediate.

Catalytic Applications in Organic Transformations (e.g., Organocatalysis)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral primary and secondary amines are a prominent class of organocatalysts, often employed in asymmetric synthesis. They can activate substrates through the formation of iminium ions or enamines. While But-3-en-2-amine is a primary amine and could potentially be used in organocatalytic reactions, there is no specific research found that details the application of But-3-en-2-amine hydrochloride as an organocatalyst. The development of new organocatalysts is an active area of research, but this particular compound does not appear to have been explored or reported in this context.

Potential in the Design and Synthesis of New Materials

The presence of a polymerizable group (the alkene) and a functional handle (the amine) suggests that But-3-en-2-amine hydrochloride could be a monomer for the synthesis of functional polymers.

Polymerization Initiatives Involving the Alkene Moiety

The Role of But-3-en-2-amine Hydrochloride in Polymer Science: A Review of its Application as a Cross-linking Agent

Initial investigations into the application of But-3-en-2-amine hydrochloride as a cross-linking agent for polymer networks have revealed a significant gap in the available scientific literature. Despite extensive searches of chemical databases and polymer science journals, no direct research, data, or detailed findings could be located to substantiate its use in this specific capacity.

Cross-linking is a critical process in polymer chemistry, creating a three-dimensional network of interconnected polymer chains. This process transforms polymers from potentially soluble and fusible materials into insoluble and infusible thermosets or elastomers, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. A wide variety of compounds are utilized as cross-linking agents, with their selection dependent on the specific polymer and the desired final properties. These agents typically possess two or more reactive functional groups that can form covalent bonds with the polymer chains.

Amines are a well-established class of compounds used in polymer synthesis and modification, including as curing or cross-linking agents, particularly for epoxy resins and polyurethanes. The reactivity of the amine group allows for the formation of robust linkages with various polymer backbones.

However, the specific compound, But-3-en-2-amine hydrochloride, which possesses both a primary amine group and a vinyl group, does not appear in the reviewed literature as a documented cross-linking agent. While its structure suggests potential for dual reactivity – the amine group for nucleophilic addition or condensation reactions and the vinyl group for free-radical polymerization – there is no published research to confirm or detail its application in creating cross-linked polymer networks.

Further exploration into related unsaturated amine hydrochlorides and butenylamine derivatives in the context of polymer networks also failed to yield specific information on But-3-en-2-amine hydrochloride. The existing body of research focuses on other, more common cross-linking agents and monomers.

Based on a thorough review of available scientific and technical information, there is currently no evidence to support the use of But-3-en-2-amine hydrochloride as a cross-linking agent in polymer networks. The absence of research in this area means that no data tables, detailed research findings, or established applications can be presented. Therefore, the premise of the requested article, which is to focus solely on the application of But-3-en-2-amine hydrochloride as a cross-linking agent, cannot be fulfilled with scientifically accurate and verifiable information at this time.

Chemical Analogues and Derivative Chemistry of But 3 En 2 Amine Hydrochloride

Structural Modifications and Isomeric Analogues

Structural analogues of but-3-en-2-amine (B3051532) hydrochloride are compounds that share a similar carbon skeleton but differ in the placement or type of functional groups and bonds. These include isomers and compounds with varied degrees of unsaturation, which can lead to significant differences in chemical properties and reactivity.

One of the closest structural analogues to but-3-en-2-amine hydrochloride is but-3-yn-2-amine hydrochloride, where the terminal alkene is replaced by an alkyne. This change from a double to a triple bond significantly alters the geometry and electronic properties of the molecule. But-3-yn-2-amine hydrochloride is utilized in chemical synthesis and drug development research. nih.gov Like other simple amines, these unsaturated compounds are typically weak bases and readily form hydrochloride salts, which are more stable, crystalline solids with higher water solubility compared to the free base. nih.gov The formation of these ammonium (B1175870) salts is a straightforward acid-base reaction. researchgate.net The presence of the unsaturated bond (alkene or alkyne) offers a reactive site for various chemical transformations, making these amine salts valuable building blocks in organic synthesis.

Interactive Table 1: Comparison of But-3-en-2-amine and its Alkyne Analogue

Positional isomers have the same molecular formula but differ in the location of their functional groups. A key positional isomer of but-3-en-2-amine is but-3-en-1-amine, where the amine group is located on the terminal carbon (C1) instead of C2. This seemingly minor shift has significant implications for the molecule's chemical nature. But-3-en-1-amine is a primary amine, whereas but-3-en-2-amine is a secondary amine (referring to the substitution on the alpha-carbon). The correct classification based on nitrogen substitution is that both are primary amines as they are of the R-NH2 type. utexas.edu

But-3-en-1-amine hydrochloride (also known as 3-butenylamine hydrochloride) is a key intermediate in the synthesis of various organic compounds and pharmaceuticals due to its reactive primary amine group. ncert.nic.in It serves as a building block for creating a diverse array of nitrogen-containing molecules through reactions like alkylation and acylation. ncert.nic.in For instance, it can be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione. researchgate.net

Interactive Table 2: Comparison of Positional Isomers

Derivatives with Substituted Alkene or Amine Moieties (e.g., Aryl-Substituted But-3-en-2-amines)

The but-3-en-2-amine structure contains two primary sites for derivatization: the amine group and the terminal alkene. Substitution at these positions can lead to a vast library of compounds with tailored properties.

The amine group can undergo standard reactions such as alkylation and acylation to form secondary/tertiary amines and amides, respectively. ncert.nic.in More complex modifications, such as N-arylation, can be achieved through established synthetic methodologies. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming C(sp²)–N bonds, enabling the synthesis of N-aryl amines from aryl halides or triflates. nih.govorganic-chemistry.orgnih.gov Copper-catalyzed methods, such as the Ullmann reaction, provide an alternative route to these derivatives. organic-chemistry.org These methods could be applied to but-3-en-2-amine to produce N-aryl-but-3-en-2-amines, introducing aromatic systems directly onto the nitrogen atom.

The alkene moiety is also amenable to a wide range of functionalization reactions. Hydroamination, the addition of an N-H bond across the double bond, could be used to introduce another amine group, although this typically requires a catalyst. wikipedia.org More relevant to creating diverse derivatives would be reactions that functionalize the C=C bond without saturating it, or that use it as a scaffold. For example, cross-metathesis reactions could be employed to build more complex substituted alkenes. nih.gov Furthermore, methods for the C-H functionalization of aliphatic amines, often directed by the amine itself or a temporary directing group, have emerged as a powerful strategy for modifying the carbon backbone of such molecules. cell.com

Conjugate Systems and Functionalized Analogues

A conjugated system is a molecular arrangement of connected p-orbitals with delocalized electrons, typically seen as alternating single and multiple bonds. wikipedia.org This delocalization increases molecular stability. wikipedia.org The basic structure of but-3-en-2-amine is not a conjugated system, as the sp³-hybridized C2 carbon atom separates the p-orbitals of the C3=C4 double bond from the lone pair of electrons on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com

However, functionalization of the but-3-en-2-amine scaffold can lead to the formation of conjugated systems.

N-Arylation: As discussed previously, the synthesis of an N-aryl derivative would create a conjugated system. The lone pair on the nitrogen atom can delocalize into the aromatic ring's π-system.

Creating α,β-Unsaturated Systems: Oxidation of the C2 carbon to a carbonyl group would generate an α,β-unsaturated ketone or amide (if the nitrogen is acylated first). In these systems, the C=C double bond is conjugated with the C=O double bond, leading to characteristic reactivity, such as susceptibility to nucleophilic attack at the β-carbon (conjugate addition). msu.edu

Isomerization: Isomerization of but-3-en-2-amine to but-2-en-2-amine would result in an enamine. Enamines are a class of compounds where the nitrogen's lone pair is in conjugation with the C=C double bond, making the β-carbon electron-rich and nucleophilic. magtech.com.cn

The creation of these conjugated systems fundamentally alters the electronic nature of the molecule, influencing its reactivity, stability, and physicochemical properties such as light absorption. wikipedia.org These functionalized analogues are therefore of significant interest in synthetic and medicinal chemistry.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

A thorough review of academic databases indicates a lack of significant published research specifically detailing the academic contributions of But-3-en-2-amine (B3051532) hydrochloride. The primary challenge appears to be a general lack of investigation into this specific molecule. While the broader class of allylic amines is of great importance in organic synthesis, this particular compound has not been a focus of detailed study. nih.govresearchgate.net The challenges, therefore, are fundamental, starting with the need for initial exploratory research to characterize its reactivity and potential utility.

Emerging Synthetic Methodologies and Catalytic Systems

The literature on emerging synthetic methodologies and catalytic systems for allylic amines is extensive, with significant advancements in transition metal catalysis (e.g., palladium, nickel, iridium, rhodium) and biocatalysis. rsc.orgrsc.orgnih.govnih.govorganic-chemistry.orgrsc.org These methods often focus on achieving high regio- and enantioselectivity. nih.govrsc.orgacs.org For instance, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have been developed as a practical route to diverse allylic amines. nih.govresearchgate.netrsc.org Similarly, rhodium-catalyzed hydroamination of allenes represents a highly regio- and enantioselective approach. nih.govrsc.org However, the application of these modern synthetic strategies specifically to the synthesis of But-3-en-2-amine hydrochloride has not been reported.

Future research should, therefore, focus on applying these emerging methodologies to the synthesis of But-3-en-2-amine. Investigations into asymmetric synthesis to produce chiral versions of this compound would be a valuable contribution, given the importance of chiral amines in pharmaceuticals. nih.govlouisiana.edu

Advanced Mechanistic Insights into Complex Transformations

Mechanistic studies into the formation and reaction of allylic amines are crucial for optimizing existing synthetic methods and developing new ones. rsc.orgnih.govorganic-chemistry.orgnih.gov For example, mechanistic investigations into palladium-catalyzed allylic amination have provided insights that allow for better control over regioselectivity. nih.gov Studies on iridium-catalyzed hydroamination suggest that for some substrates, the reaction proceeds via a trans-aminoiridation to form a 5-membered metallacyclic intermediate. rsc.org

There is a complete absence of literature on the mechanistic aspects of reactions involving But-3-en-2-amine hydrochloride. Future work could involve computational and experimental studies to understand its reactivity, including the influence of the methyl group on the stereochemical outcome of its reactions compared to other allylic amines.

Exploration of Novel Synthetic Applications and Material Science Innovations

Allylic amines are versatile building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules, including pharmaceuticals and natural products. nih.govchemrxiv.org In material science, amines are used in the development of polymers and resins. solubilityofthings.com

However, no specific synthetic applications or material science innovations utilizing But-3-en-2-amine hydrochloride have been documented in the academic literature. A significant opportunity exists for future research to explore the potential of this compound as a monomer in polymerization reactions or as a building block in the synthesis of novel bioactive compounds. Its simple structure could make it an attractive starting material for the synthesis of libraries of compounds for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.